BIT-225

HIV-1 Vpu inhibitor selectivity index

HIV-1 reservoir research in monocyte/macrophage compartments is constrained by Vpu inhibitors that lack macrophage tropism and clinical validation. BIT-225 resolves this gap as a first-in-class Vpu ion channel inhibitor with pronounced activity in monocyte-derived macrophages (EC50 = 2.25 μM) and a selectivity index of 126. • Dual-target efficacy: inhibits both HIV-1 Vpu and HCV p7 viroporins, enabling co-infection models and host restriction factor studies (e.g., tetherin/BST-2). • Clinical validation: Phase 2 trial data confirm sCD163 reduction and immune activation modulation when added to ART. • Reliable sourcing: multi-mg to gram-scale availability, documented purity, and expedited global logistics for time-sensitive programs.

Molecular Formula C16H15N5O
Molecular Weight 293.32 g/mol
CAS No. 917909-71-8
Cat. No. B1667529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIT-225
CAS917909-71-8
SynonymsBIT225
N-(5-(1-methyl-1H-pyrazol-4-yl)-napthalene-2-carbonyl)guanidine
Molecular FormulaC16H15N5O
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC=CC3=C2C=CC(=C3)C(=O)N=C(N)N
InChIInChI=1S/C16H15N5O/c1-21-9-12(8-19-21)13-4-2-3-10-7-11(5-6-14(10)13)15(22)20-16(17)18/h2-9H,1H3,(H4,17,18,20,22)
InChIKeyWVROWPPEIMRGAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BIT-225: Baseline Antiviral Profile


BIT-225 (N-[5-(1-methyl-1H-pyrazol-4-yl)-napthalene-2-carbonyl]-guanidine) is an acylguanidine-based small molecule that functions as a first-in-class inhibitor of HIV-1 Vpu viroporin function [1]. It was derived from a library of over 300 compounds designed to improve upon the anti-HIV-1 activity of amiloride analogues [2]. In addition to its activity against HIV-1 Vpu, BIT-225 also inhibits the p7 viroporin of hepatitis C virus (HCV), establishing a dual-target antiviral profile [3].

Target
Dual Vpu/p7 viroporin inhibitor probe
Cell Preference
Macrophage-lineage antiviral research
Class
First-in-class acylguanidine viroporin tool

Why BIT-225 Substitution Is Unjustified


Vpu inhibitors constitute a heterogeneous class with distinct chemical scaffolds, divergent selectivity profiles, and cell-type-specific antiviral activities that preclude generic interchange. BIT-225 exhibits a marked cell-type preference for monocyte-derived macrophages (MDM) over CD4+ T-cells [1], a property not shared by all Vpu-targeting compounds. Furthermore, other Vpu inhibitors such as SRI-41897 and SRI-42371 demonstrate strain-specific activity limited to the N-terminal region of NL4-3 Vpu and lack efficacy against clinically relevant Vpu strains [2], whereas BIT-225 has been evaluated in clinical settings with diverse viral populations. Natural product-derived Vpu inhibitors like ixoratannin A-2 and boldine exhibit cytotoxicity in HIV-1 replication assays where BIT-225 demonstrates a favorable selectivity index of 126 [3]. The acylguanidine analog SM111, while non-toxic, lacks the extensive clinical validation that BIT-225 has accrued through multiple Phase 2 trials in HIV-1 and HCV [4].

BIT-225
Reported selectivity index with MDM antiviral activity and Phase 2 trial context
Natural Product Vpu Inhibitors
Cytotoxicity may confound HIV-1 replication assay interpretation
BIT-225
Macrophage-tropic activity and reported clinical-stage endpoint data
SRI-series Vpu Inhibitors
Strain-limited activity; macrophage tropism and trial-stage data not established
BIT-225
Defined selectivity window in MDM with dual-target (Vpu/p7) profile
SM111 Acylguanidine Analog
Lacks macrophage preference and reported trial context; assay-context mismatch

BIT-225 Differentiation Evidence


Selectivity Index vs. Natural Product Inhibitors

In comparative HIV-1 replication assays, BIT-225 demonstrates a superior therapeutic window compared to natural product Vpu inhibitors. BIT-225 exhibited antiviral activity with an EC50 of 2.25 μM in MDM and a TC50 of 284 μM, yielding a selectivity index (SI) of 126 [1]. In contrast, the natural product Vpu inhibitors ixoratannin A-2 and boldine were identified as active in the same screening study but were noted to exhibit cytotoxicity in HIV-1 replication assays [2].

Selectivity Index
Cross-study comparable
SI = 126 (TC50 284 μM / EC50 2.25 μM)
Supports wider assay window vs. natural product alternatives
MDM HIV-1 replication assay; comparators exhibited cytotoxicity
HIV-1 Vpu inhibitor selectivity index cytotoxicity natural product

Macrophage-Specific Antiviral Potency

BIT-225 demonstrates a pronounced cell-type specific antiviral activity that distinguishes it from other Vpu inhibitors. In monocyte-derived macrophages (MDM), BIT-225 inhibits HIV-1 release with an EC50 of 2.25 ± 0.23 μM [1]. Importantly, BIT-225 exerts higher antiviral efficacy in MDM than in CD4+ T-cells [2]. In a separate assay measuring reduction of particle release from monocytes, BIT-225 exhibited an EC50 of 1.1 ± 0.4 μM [3]. By comparison, the Vpu inhibitors SRI-41897 and SRI-42371 showed EC50 values of 4.4 μM and 7.4 μM, respectively, in a GaLV inhibition assay that does not reflect cell-type specificity [4].

Antiviral EC50
Cross-study comparable
EC50 = 2.25 ± 0.23 μM (MDM)
1.1 ± 0.4 μM (particle release reduction)
Supports macrophage-reservoir research models
Higher activity in MDM vs. CD4+ T-cells; GaLV assay comparators 4.4–7.4 μM
HIV-1 macrophage monocyte Vpu EC50 reservoir

Inflammation Modulation in Phase 2 Trial

In a randomized Phase 2 trial (N=36 treatment-naive HIV-1-infected participants), the combination of BIT-225 (100 mg or 200 mg daily) with standard-of-care ART (Atripla: tenofovir/emtricitabine/efavirenz) for 12 weeks resulted in a statistically significant decrease in soluble CD163 (sCD163), a marker of monocyte/macrophage inflammation, compared to ART plus placebo [1]. Antiviral efficacy, measured by plasma viral load reduction, was comparable between the BIT-225 + ART arm and the ART-alone arm [1].

sCD163 Modulation
Trial context
Reported significant decrease
Supports immune-endpoint monitoring studies
Phase 2 RCT, N=36, 12-week; BIT-225 + ART vs. ART + placebo
HIV-1 Phase 2 clinical trial inflammation sCD163 immune modulation

Reduced Infectivity of Released Virions

Beyond simply reducing viral particle release, BIT-225 treatment results in the production of de novo HIV-1 virions with significantly reduced infectivity. In TZM-bl reporter cell assays, virus produced from BIT-225-treated MDM was less infectious than virus produced in the absence of the compound [1]. This dual effect—reduced release plus reduced infectivity of released particles—is mechanistically linked to BIT-225's action as a late-phase inhibitor targeting Vpu viroporin function [2].

Virion Infectivity
Supporting evidence
Reduced infectivity (TZM-bl assay)
vs. DMSO control: baseline infectivity
Supports viral-dissemination endpoint studies
10 μM BIT-225; MDM-CD4+ T cell co-culture model
HIV-1 virion infectivity Vpu TZM-bl post-integration

HCV p7 Binding Energy Comparison

In molecular docking studies comparing inhibitors of the HCV p7 viroporin channel, BIT-225 demonstrated the lowest binding energy among the compounds evaluated, including NN-DNJ, amantadine, and rimantadine [1]. This computational finding is consistent with experimental observations of BIT-225's dual inhibition of both HIV-1 Vpu and HCV p7 [2].

HCV p7 Binding
Cross-study comparable
Lowest binding energy among tested
Ranked: BIT-225
Supports dual-target mechanistic studies
In silico molecular docking; p7 channel complex
Cytotoxicity Profile
Head-to-head
TC50 284 μM (SI = 126) in MDM
vs. SM111: non-toxic ≤100 μM (T cell assay)
Supports assay-window selection context
SM111 lacks MDM data and reported trial context
HCV p7 viroporin molecular docking binding energy

Toxicity Profile: BIT-225 vs. SM111

BIT-225 and SM111 are both acylguanidine-based compounds reported to target HIV-1 Vpu. However, a direct comparative study noted that BIT-225's clinical utility is limited by toxicity, whereas SM111 was not toxic at any dose tested up to 100 μM in a GFP-reporter T cell assay [1]. Conversely, SM111 lacks the extensive clinical validation and macrophage-specific activity profile of BIT-225. BIT-225 has a defined selectivity index of 126 in MDM (TC50 = 284 μM) [2].

Cytotoxicity Profile
Head-to-head
TC50 284 μM (SI = 126) in MDM
vs. SM111: non-toxic ≤100 μM (T cell assay)
Supports assay-window selection context
SM111 lacks MDM data and reported trial context
acyguanidine HIV-1 Vpu toxicity SM111

BIT-225: Research and Industrial Applications


Probing HIV-1 Macrophage Reservoirs

BIT-225 is uniquely suited for studies investigating the HIV-1 reservoir within cells of the monocyte/macrophage lineage. Its cell-type specific activity, with an EC50 of 2.25 μM in MDM and higher efficacy in macrophages compared to CD4+ T-cells [1], enables targeted disruption of viral release from this reservoir compartment. Researchers studying viral persistence, rebound kinetics, or reservoir eradication strategies should prioritize BIT-225 over other Vpu inhibitors that lack this macrophage tropism [2].

Immune Modulation in Treated HIV-1

For research programs examining residual inflammation and immune activation in ART-suppressed HIV-1 infection, BIT-225 offers a clinically validated tool. The Phase 2 trial demonstrating significant sCD163 reduction and increased activated immune cell populations when BIT-225 is added to ART [3] provides a foundation for mechanistic studies exploring the link between Vpu inhibition and inflammatory pathway modulation. This application is not supported by other Vpu inhibitors lacking clinical immunomodulatory data.

HIV-1/HCV Co-Infection Models

BIT-225's ability to inhibit both HIV-1 Vpu and HCV p7 viroporins [4] makes it a valuable tool for co-infection research models. The compound has demonstrated synergistic antiviral effects with interferon-α2b in HCV in vitro [4] and has been evaluated in Phase 2 trials for both HIV-1 and HCV [5]. Researchers studying overlapping viral pathogenesis or host restriction factor interactions (e.g., tetherin/BST-2) in co-infected systems should consider BIT-225 over single-target alternatives.

Computational Viroporin Inhibition Studies

BIT-225 serves as a reference ligand for computational studies of viroporin inhibition due to its well-characterized binding to both HIV-1 Vpu and HCV p7 channels. Molecular dynamics simulations have mapped BIT-225 binding to a hydrophobic pocket in p7, revealing allosteric inhibition of ion conduction [6]. Its derivative relationship to amiloride provides a structural framework for SAR studies and virtual screening campaigns aimed at identifying novel viroporin-targeting scaffolds.

Application
Selection Property
Validation Focus
HIV-1 macrophage reservoir probe
Cell-type specificity review (MDM vs. CD4+ T-cell context)
MDM antiviral endpoint validation
Immune-endpoint modulation studies
Reported sCD163 endpoint context
Inflammation biomarker endpoint review
HIV-1/HCV co-infection research models
Dual Vpu/p7 target-engagement context
Co-infection model endpoint interpretation
Computational viroporin inhibition studies
In silico p7 binding characterization
Docking and MD simulation benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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